molecular formula C21H15Cl2N3S B12133167 N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine

N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine

Cat. No.: B12133167
M. Wt: 412.3 g/mol
InChI Key: SIVPHTWHQJBNJW-UHFFFAOYSA-N
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Description

N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine is a tricyclic heterocyclic compound featuring a fused seven-membered ring system containing sulfur (7-thia) and two nitrogen atoms (9,11-diaza). The structure includes two 4-chlorophenyl substituents at the N and C10 positions, contributing to its electron-deficient aromatic character.

Properties

Molecular Formula

C21H15Cl2N3S

Molecular Weight

412.3 g/mol

IUPAC Name

N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine

InChI

InChI=1S/C21H15Cl2N3S/c22-13-6-4-12(5-7-13)19-25-20(24-15-10-8-14(23)9-11-15)18-16-2-1-3-17(16)27-21(18)26-19/h4-11H,1-3H2,(H,24,25,26)

InChI Key

SIVPHTWHQJBNJW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)NC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Precursor Synthesis

The synthesis begins with N-butyl-2-pyridone (12 ) and 4-methoxy-2-pyridone (6 ), which undergo selective intermolecular [4+4] photocycloaddition under UV irradiation (λ = 300 nm) in acetonitrile. This reaction yields the trans-cycloadduct 7 (51% yield), which serves as the tricyclic backbone.

Key Reaction Parameters :

  • Molar ratio of 6 :12 = 3:1 (prevents homo-dimerization of 12 )

  • Reaction time: 48 hours under nitrogen atmosphere

  • Quantum yield (Φ): 0.12 ± 0.03

Functionalization with 4-Chlorophenyl Groups

The methoxy group in 7 undergoes nucleophilic aromatic substitution (SNAr) with 4-chloroaniline in the presence of BF₃·Et₂O (Scheme 1):

7+24-ClC6H4NH2BF3Et2O, 110°C8(68% yield)\textbf{7} + 2 \, \text{4-ClC}6\text{H}4\text{NH}2 \xrightarrow{\text{BF}3\cdot\text{Et}_2\text{O, 110°C}} \textbf{8} \, (\text{68\% yield})

Characterization Data for 8 :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 4H, Ar–H), 7.45 (d, J = 8.5 Hz, 4H, Ar–H), 6.78 (s, 2H, NH₂)

  • HRMS : m/z calcd for C₂₄H₁₈Cl₂N₂O₂S [M+H]⁺ 485.0521, found 485.0518

Thiourea-Mediated Cyclocondensation

Synthesis of 4-Chlorophenyl Thiourea

Ethyl 4-chloro-3-oxobutanoate (9 ) reacts with 4-chlorophenyl isothiocyanate in THF at 0°C to form the thiourea intermediate 10 (Scheme 2):

9+4-ClC6H4NCSEt3N, THF10(89% yield)\textbf{9} + \text{4-ClC}6\text{H}4\text{NCS} \xrightarrow{\text{Et}_3\text{N, THF}} \textbf{10} \, (\text{89\% yield})

Acid-Catalyzed Cyclization

Heating 10 in polyphosphoric acid (PPA) at 140°C induces cyclodehydration, forming the 7-thia-9,11-diazatricyclo core 11 (Table 1):

Table 1. Optimization of Cyclization Conditions

Acid CatalystTemp (°C)Time (h)Yield (%)
PPA140672
H₂SO₄1201241
TfOH100858

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig Amination

The final amine group is installed via palladium-catalyzed coupling between brominated intermediate 12 and ammonia gas (Scheme 3):

12+NH3Pd2(dba)3,Xantphos13(63% yield)\textbf{12} + \text{NH}3 \xrightarrow{\text{Pd}2\text{(dba)}_3, \text{Xantphos}} \textbf{13} \, (\text{63\% yield})

Critical Parameters :

  • Catalyst: Pd₂(dba)₃/Xantphos (1:2 molar ratio)

  • Base: Cs₂CO₃ in toluene

  • Reaction time: 24 hours at 100°C

Comparative Analysis of Synthetic Routes

Table 2. Merit Comparison of Preparation Methods

MethodTotal Yield (%)Purity (HPLC)ScalabilityCost Index
Photochemical [4+4]3498.5ModerateHigh
Thiourea Cyclization5897.2HighLow
Palladium Coupling4299.1LowVery High

The thiourea-mediated route offers superior scalability and cost-efficiency, while the photochemical method provides higher stereochemical control.

Mechanistic Insights and Side Reactions

Competing Pathways in Photocycloaddition

UV irradiation of 2-pyridones generates diradical intermediates that may undergo:

  • Homo-dimerization : Suppressed by using excess 4-methoxy-2-pyridone.

  • Retro-[4+4] Process : Minimized at temperatures < 30°C.

Sulfur Oxidation in Thiourea Route

The 7-thia group in 11 is susceptible to over-oxidation to sulfone derivatives during workup. Ascorbic acid (1 equiv) is added to the reaction mixture to maintain the thioether oxidation state .

Chemical Reactions Analysis

Types of Reactions

N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials. Its unique properties make it valuable in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tricyclic Derivatives

Compound Name (CAS or Identifier) Substituents Heteroatoms Molecular Formula* Molecular Weight*
Target Compound N,10-bis(4-chlorophenyl) 1 S, 2 N C₂₂H₁₄Cl₂N₂S ~427.3
10-Chloro-12-(4-methylphenyl)-... 10-Cl, 12-(4-methylphenyl) 1 S, 2 N C₁₇H₁₄ClN₂S ~329.8
10-Chloro-12-[4-(trifluoromethyl)phenyl]-... 10-Cl, 12-(4-CF₃-phenyl) 1 S, 2 N C₁₇H₁₁ClF₃N₂S ~377.8
10-(4-Ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-... 4-ethylbenzenesulfonyl, 4-methoxyphenyl 1 S (sulfonyl), 4 N C₂₂H₁₉N₅O₃S₂ 465.6

*Calculated based on substituents and standard atomic weights.

  • Substituent Effects : The 4-chlorophenyl groups in the target compound enhance electron-withdrawing effects compared to methyl () or trifluoromethyl () substituents. This may increase stability in oxidative environments or alter binding affinities in biological targets .

Biological Activity

N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine is a complex heterocyclic compound with significant potential in pharmacology due to its unique structure and various biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H11ClN2OS2C_{15}H_{11}ClN_2OS_2 with a molecular weight of approximately 334.85 g/mol. The structure features multiple aromatic rings and sulfur-containing moieties that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example:

  • Study Findings : A synthesized derivative showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains exhibited weak to moderate responses .
  • Mechanism of Action : The antibacterial effect is attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • Acetylcholinesterase (AChE) Inhibition : Research indicates that certain derivatives can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer's disease. The percent inhibition was calculated using a spectrophotometric method with DTNB as a substrate .
CompoundAChE Inhibition (%)
N-compound75% (±5)
Eserine (control)90% (±3)

Anticancer Activity

Preliminary investigations suggest that the compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.
  • Mechanism : The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized multiple derivatives based on the core structure of this compound and evaluated their biological activities against various bacterial strains and cancer cells.
  • Pharmacological Profile : The pharmacological profile included assessments for both antibacterial efficacy and enzyme inhibition potential, highlighting the compound's versatility in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[...] and its analogs?

  • Methodological Answer : Synthesis typically involves multi-step pathways, starting with the formation of a tricyclic core followed by functionalization. Critical steps include cyclization reactions (e.g., thiophene or pyrimidine ring formation) and sulfonylation/amination for introducing substituents. Reaction conditions (e.g., 60–120°C, acidic/basic catalysts) must be tightly controlled to minimize side products .
  • Example Protocol :

Prepare thieno-triazolo-pyrimidine core via cyclocondensation of thiourea derivatives.

Introduce 4-chlorophenyl groups via Suzuki coupling or nucleophilic substitution.

Optimize sulfonylation using 4-methylbenzenesulfonyl chloride in anhydrous DMF .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring junction stereochemistry (e.g., coupling constants for aromatic protons).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves bond angles and dihedral distortions in the tricyclic system (e.g., C–S–N bond angles ≈ 105°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation?

  • Methodological Answer : Key factors include:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.
  • Solvent Control : Anhydrous DMF minimizes hydrolysis of sulfonyl chloride intermediates.
  • Temperature Gradients : Stepwise heating (40°C → 80°C) reduces undesired cross-linking .
    • Data Table : Optimization Outcomes
ConditionYield (%)Purity (%)
DMAP, DMF, 40°C7292
No catalyst, DCM, 25°C3578

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC50 values)?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times.
  • Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Metabolic Interference : Confirm compound stability in culture media via LC-MS .
    • Case Study : Inconsistent apoptosis induction ( vs. 14) was resolved by adjusting treatment duration from 24h to 72h, revealing time-dependent activity .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). Focus on π-π stacking with chlorophenyl groups and H-bonding with the thia-diaza ring.
  • MD Simulations : Simulate ligand-protein stability in GROMACS (20 ns trajectories) to assess binding free energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
    • Validation : Compare computational predictions with SPR (Surface Plasmon Resonance) binding assays .

Data Contradiction Analysis

Q. Why do antimicrobial studies report conflicting inhibition zones for Gram-negative bacteria?

  • Methodological Answer : Discrepancies may stem from:

  • Bacterial Strain Variation : E. coli (ATCC 25922) vs. clinical isolates with efflux pump overexpression.
  • Compound Penetration : Modify lipophilicity via ester prodrugs to enhance outer membrane permeation .
    • Table : Inhibition Zone Comparison
StrainZone Diameter (mm)Reference
E. coli ATCC 2592212 ± 1.5
K. pneumoniae MDR6 ± 0.8

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